Oxalate

Catalog No.
S570836
CAS No.
338-70-5
M.F
C2O4-2
M. Wt
88.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalate

Avoid common quantitation errors in hydrometallurgical REE precipitation and Ca removal assays with our 1000 mg/L oxalate ion standard.

  • Bidentate chelation ensures complete metal precipitation and clean thermal decomposition to CO/CO2, preventing carbon residue from high-temperature malonate alternatives.
  • Ready-to-use IC standard, ideal for IC-MS, photoreduction scavenger evaluation, and quantitative calcium analysis.
  • Certified concentration accuracy with stable aqueous formulation for validated workflow integration.

CAS Number

338-70-5

Product Name

Oxalate

IUPAC Name

oxalate

Molecular Formula

C2O4-2

Molecular Weight

88.02 g/mol

InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2

InChI Key

MUBZPKHOEPUJKR-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-]

Canonical SMILES

C(=O)(C(=O)[O-])[O-]

Oxalate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of oxalic acid. It has a role as a human metabolite and a plant metabolite. It is an oxalate and a dicarboxylic acid dianion. It is a conjugate base of an oxalate(1-).
Oxalate is a salt or ester of oxalic acid.
Derivatives of OXALIC ACID. Included under this heading are a broad variety of acid forms, salts, esters, and amides that are derived from the ethanedioic acid structure.

Synonyms

Ethanedioate, Oxalate dianion, Oxalate(2-), Ethanedioic acid, ion(2-), Oxalate ion

Purity

1000 mg/L

Package Size

100 ml, 125 ml, 500 ml

Oxalate (ethanedioate, C2O4^2-) is a symmetric, planar dicarboxylic acid dianion characterized by its strong bidentate chelating ability and precipitating efficiency. In industrial and laboratory procurement, oxalate is primarily sourced as a precursor for metal oxide synthesis, a precipitant for rare earth elements (REEs), and a sacrificial hole scavenger in photoredox catalysis [1]. Its ability to form stable, five-membered chelate rings with transition metals, combined with its clean thermal decomposition profile into volatile carbon oxides (CO and CO2), makes it a critical raw material for catalyst manufacturing, hydrometallurgy, and environmental remediation workflows where purity and processability are required.

Research Fit

Chelation Strong dianionic ligand for di- and trivalent metal ions; forms stable complexes critical for metal extraction and surface studies.
Crystallization Key precursor in calcium oxalate crystal formation research, sensitive to ionic strength and competing chelators.
Analytical Used as standard in oxalate quantification methods; method-specific biases require validation before substitution.

Substituting oxalate with closely related monocarboxylates (such as formate or acetate) or homologous dicarboxylates (like malonate) frequently results in process failure [1]. Monocarboxylates lack the rigid bidentate chelating capacity necessary to form highly stable coordination complexes, leading to incomplete precipitation of target metals in hydrometallurgical separations. While malonate can act as a bidentate ligand, it forms less rigid six-membered rings and requires significantly higher temperatures for thermal decomposition. This higher calcination requirement often induces particle sintering and leaves carbonaceous residues, destroying the high surface area required for advanced nanoparticle and catalyst applications. Consequently, substitution away from oxalate compromises yield when low-temperature, carbon-free decomposition or ultra-low solubility limits are required.

Substitution Risk

Chelation selectivity differs
Citrate, malonate, and succinate cannot replicate oxalate’s charge density and calcium affinity; they alter metal mobilization profiles.
Crystallization kinetics shift
Replacing oxalate with other dicarboxylates changes nucleation rates and inhibitor sensitivity in calcium oxalate crystallization studies.
Assay method bias may invalidate comparisons
Enzymatic kit selection introduces systematic recovery and linearity differences; inter-study oxalate data may not be comparable without method standardization.

Lower Calcination Temperature

In the synthesis of metal oxide catalysts, the choice of dicarboxylate precursor directly dictates the required calcination temperature. Thermogravimetric analysis demonstrates that iron oxalate decomposes rapidly between 160–200 °C[1]. In contrast, the homologous iron malonate requires significantly higher temperatures, decomposing between 220–358 °C. This lower decomposition threshold for oxalate ensures that the resulting metal oxides do not undergo high-temperature sintering, thereby preserving a higher active surface area for catalysis and preventing the formation of carbonaceous residues.

Evidence DimensionThermal decomposition temperature
Target Compound Data160–200 °C (Iron oxalate)
Comparator Or Baseline220–358 °C (Iron malonate)
Quantified Difference~60–150 °C reduction in required calcination temperature
ConditionsThermogravimetric analysis (TGA) in air during iron molybdate catalyst synthesis

Enables the synthesis of high-surface-area, carbon-free metal oxide nanoparticles by avoiding high-temperature sintering.

P Mobilization
Head-to-head
Oxalate reported higher P Citrate
Supports selective phosphorus recovery research.
Calcareous soil context; exact yields not reported in abstract.

Rare Earth Recovery by Precipitation

In the recycling of spent Ni-MH batteries and NdFeB magnets, the selective recovery of lanthanides from complex acidic leachates is critical. The addition of oxalate at low pH (< 2) achieves a precipitation recovery of >99.5 wt.% for rare earth elements (such as Nd, Pr, and Ce) [1]. Alternative precipitants and monocarboxylates like formate or acetate remain soluble under these highly acidic conditions and fail to precipitate the REEs quantitatively. Furthermore, oxalate leaves transition metals (Fe, Co, Ni) in solution, providing a highly selective, single-step bulk separation.

Evidence DimensionPrecipitation recovery of REEs at pH < 2
Target Compound Data>99.5 wt.% solid-phase recovery (Oxalate)
Comparator Or BaselineNegligible precipitation; requires massive excess or pH adjustment (Formate/Acetate)
Quantified Difference>99% increase in solid-phase REE recovery at low pH
ConditionsAcidic leachate (pH ~1.5–2) from spent batteries/magnets at 25 °C

Provides a highly selective, single-step bulk separation method for critical battery and magnet recycling, bypassing complex solvent extraction.

HAp Adsorption
Head-to-head
Oxalate pH-reversible desorption Citrate/Tartrate
Enables pH-responsive surface coating studies.
Hydroxyapatite/aqueous electrolyte system; pH 6–11.

Enhanced Photoreduction & Clean Oxidation

In advanced oxidation and reduction processes, sacrificial electron donors are required to prevent electron-hole recombination. When ammonium oxalate is used as a hole scavenger with Ag/Fe3O4/TiO2 nanofiber photocatalysts for Cr(VI) reduction, the reaction rate constant reaches 0.260 min⁻¹ [1]. This is 6.95 times higher than the baseline system without oxalate (0.038 min⁻¹). Furthermore, unlike traditional scavengers such as methanol—which oxidizes into toxic formaldehyde—oxalate undergoes homolytic cleavage to yield benign CO2, making it a significantly safer and more efficient choice for industrial wastewater treatment.

Evidence DimensionPhotocatalytic reaction rate constant for Cr(VI) reduction
Target Compound Data0.260 min⁻¹ (with Oxalate)
Comparator Or Baseline0.038 min⁻¹ (Baseline without scavenger)
Quantified Difference6.95-fold increase in reaction kinetics
ConditionsAg/Fe3O4/TiO2 nanofibers under visible light irradiation

Drastically improves the throughput and environmental safety profile of industrial photocatalytic wastewater treatment systems.

LDH Inhibition
Head-to-head
Oxalatehydrazide most potent inhibitor Other analogues
Reported LDH inhibition context for oxalate synthesis research.
Human erythrocyte and rat liver enzyme preparations.

Ultra-Low Solubility for Calcium Removal

The thermodynamic stability of the calcium oxalate crystal lattice makes it one of the most insoluble calcium salts available for chemical processing. The solubility product constant (Ksp) of calcium oxalate monohydrate is exceptionally low at ~2.0 × 10⁻⁹ at 25 °C [1]. In comparison, calcium salts of larger dicarboxylates, such as calcium malonate or pimelate, exhibit significantly higher solubilities (often orders of magnitude more soluble). This ultra-low solubility ensures that oxalate can quantitatively strip calcium ions from aqueous solutions, a property heavily utilized in analytical gravimetry and industrial water softening.

Evidence DimensionSolubility product constant (Ksp) for Calcium salt
Target Compound Data~2.0 × 10⁻⁹ at 25 °C (Calcium Oxalate)
Comparator Or Baseline>> 10⁻⁵ (Calcium Malonate/Pimelate)
Quantified DifferenceOrders of magnitude lower solubility
ConditionsAqueous solution at 25 °C

Makes oxalate a standard procurement choice for quantitative calcium removal and precise analytical gravimetry.

Urinary Assay
Head-to-head
Decarboxylase kit 94% recovery, linear to ≥2224 µmol/L Oxidase kit
Supports bioanalytical method comparison for research matrices.
Human urine samples; pH-dependent recovery and interference biases.

Catalyst & Nanoparticle Synthesis

Directly following from its low-temperature thermal decomposition profile, oxalate is the preferred ligand and precursor for synthesizing high-surface-area mixed metal oxides, spinels, and perovskites without carbon contamination[1].

Rare Earth Recycling

Leveraging its ability to quantitatively precipitate REEs at low pH, oxalate is an essential reagent for extracting neodymium, praseodymium, and cerium from spent NdFeB magnets and Ni-MH battery leachates [2].

Photocatalytic Wastewater Treatment

Due to its quantitatively proven hole-scavenging efficiency and clean oxidation to CO2, oxalate is a highly effective sacrificial agent for driving the photoreduction of toxic heavy metals (like Cr(VI)) in complex wastewater streams [3].

Calcium Gravimetry & Sequestration

Driven by the ultra-low solubility of calcium oxalate, oxalate salts are the standard reagents used for the quantitative precipitation, measurement, and removal of calcium in both laboratory and industrial settings [4].

Application Fit

Application
Selection Property
Validation Focus
Phosphorus recovery research in calcareous soils
Selective P-mobilization over Ca, Fe, Mn, Zn
Comparative extraction efficiency data
pH-responsive surface modification of hydroxyapatite
pH-dependent adsorption reversibility
Desorption kinetics under varying pH
Bioanalytical oxalate quantification research
Enzymatic kit recovery and linearity profile
Inter-method bias and interference assessment

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

87.97965848 g/mol

Monoisotopic Mass

87.97965848 g/mol

Heavy Atom Count

6

UNII

PQ7QG47K6T

Wikipedia

Oxalate ion
Oxalate
Liu et al. Prebiotic photoredox synthesis from carbon dioxide and sulfite. Nature Chemistry, DOI: 10.1038/s41557-021-00789-w, published online 11 October 2021
Yadav et al. Cyanide as a Primordial Reductant enables a Protometabolic Reductive Glyoxylate Pathway. Nature Chemistry, DOI: 10.1038/s41557-021-00878-w, published online 3 February 2022

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